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N-(4-chlorophenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea

Lipophilicity Drug-likeness Membrane permeability

N-(4-chlorophenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea (CAS 956370-74-4) is a synthetic small molecule belonging to the 1,3-diaryl-substituted pyrazolyl-urea class, characterized by a 5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazole core linked via a urea bridge to a 4-chlorophenyl moiety. Its molecular formula is C22H14Cl4N4O with a molecular weight of 492.18 g/mol, and it contains four chlorine atoms distributed across two aromatic rings.

Molecular Formula C22H14Cl4N4O
Molecular Weight 492.18
CAS No. 956370-74-4
Cat. No. B2845563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea
CAS956370-74-4
Molecular FormulaC22H14Cl4N4O
Molecular Weight492.18
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C=NN2C3=C(C=C(C=C3Cl)Cl)Cl)NC(=O)NC4=CC=C(C=C4)Cl
InChIInChI=1S/C22H14Cl4N4O/c23-14-6-8-16(9-7-14)28-22(31)29-19-12-27-30(20(19)13-4-2-1-3-5-13)21-17(25)10-15(24)11-18(21)26/h1-12H,(H2,28,29,31)
InChIKeyZGOMAPVVIXYGAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Chlorophenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea (CAS 956370-74-4): Structural Identity and Physicochemical Baseline for Research Procurement


N-(4-chlorophenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea (CAS 956370-74-4) is a synthetic small molecule belonging to the 1,3-diaryl-substituted pyrazolyl-urea class, characterized by a 5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazole core linked via a urea bridge to a 4-chlorophenyl moiety [1]. Its molecular formula is C22H14Cl4N4O with a molecular weight of 492.18 g/mol, and it contains four chlorine atoms distributed across two aromatic rings . The compound is catalogued as a research chemical by multiple commercial suppliers with typical purity specifications of 95% . The pyrazolyl-urea scaffold is recognized as a privileged structure in medicinal chemistry, with documented activities spanning kinase inhibition, anti-angiogenic effects, anti-tubercular activity, and anti-inflammatory properties [2].

Why N-(4-Chlorophenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea Cannot Be Casually Substituted: Key Differentiators from In-Class Analogs


Within the 5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl urea congener series, even single-atom substitutions on the N'-phenyl ring produce substantial shifts in computed physicochemical properties—particularly lipophilicity (XLogP3) and electronic parameters—that are known to govern membrane permeability, target binding kinetics, and metabolic stability [1]. The 4-chloro substituent on the target compound confers a distinct combination of moderate electron-withdrawing character and enhanced lipophilicity compared to the unsubstituted phenyl analog (CAS 477713-89-6), while avoiding the steric bulk of dimethyl (CAS 477713-90-9) or isopropyl (CAS 956624-39-8) congeners [1]. In class-level SAR studies of pyrazolyl-ureas, halogen substitution at the para position of the N'-phenyl ring has been specifically associated with modulation of kinase inhibitory potency and antimicrobial activity [2]. These property differences mean that in-class analogs cannot be assumed interchangeable without quantitative verification of target-specific activity in the end user's assay system.

Quantitative Differentiation Evidence: N-(4-Chlorophenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea vs. Closest Structural Analogs


Lipophilicity (XLogP3) Comparison: 4-Chlorophenyl vs. Unsubstituted Phenyl and Alkyl-Substituted Analogs

The target compound's computed XLogP3 value of 6.6 [1] is approximately 0.5 to 1.0 log units higher than the unsubstituted phenyl analog (CAS 477713-89-6, estimated XLogP3 ~5.8–6.1 based on the absence of the para-chloro substituent) and within 0.3 log units of the 4-isopropyl analog (CAS 956624-39-8) [2]. This elevated lipophilicity, driven by the 4-chloro substituent, predicts increased membrane partitioning relative to the unsubstituted phenyl congener, which may translate to higher intracellular exposure but also potentially higher non-specific protein binding.

Lipophilicity Drug-likeness Membrane permeability

Topological Polar Surface Area (TPSA) Differentiation: Impact on Passive Permeability Prediction

The target compound has a computed TPSA of 59 Ų [1], which is identical across this congeneric series due to the conserved urea and pyrazole core functionalities. However, when compared to broader in-class pyrazolyl-ureas with additional hydrogen bond donors or acceptors (e.g., morpholino or hydroxyethyl substituents, TPSA often >80 Ų), the target compound's lower TPSA predicts superior passive membrane permeation [2]. This property positions the target compound as a more membrane-permeable tool relative to more polar pyrazolyl-urea derivatives.

Polar surface area Blood-brain barrier penetration Oral bioavailability

Halogen Content and Heavy Atom Count: Differentiating CLogP and Metabolic Stability Profile from Non-Halogenated Analogs

With four chlorine atoms (heavy atom count = 31) [1], the target compound carries a higher halogen load than the unsubstituted phenyl analog (3 Cl atoms, heavy atom count ~28) and identical halogen count to the 4-bromo analog. The para-chloro substituent on the N'-phenyl ring is expected to block a primary site of CYP450-mediated oxidative metabolism (para-hydroxylation), potentially conferring enhanced metabolic stability compared to the unsubstituted phenyl analog [2]. This is a class-level inference based on well-established medicinal chemistry principles for halogen-substituted aromatics.

Metabolic stability Halogen bonding Cytochrome P450

Anti-Tubercular Activity Class-Level Inference: Pyrazolyl-Urea Scaffold Activity Against Mycobacterium tuberculosis H37Rv

While no direct MIC data have been published for the target compound against M. tuberculosis, closely related pyrazolyl-urea derivatives from the Shaaban et al. (2024) series—featuring a 3-(p-chlorophenyl)-1-phenylpyrazole core with substituted urea linkages—demonstrated MIC values of 6.25 µg/mL against M. tuberculosis H37Rv, surpassing the reference compound triclosan (MIC = 20 µg/mL) [1]. These compounds also exhibited nanomolar VEGFR-2 inhibition (IC50 = 15.27 and 24.12 nM). The target compound shares the critical pyrazole-urea pharmacophore and 4-chlorophenyl motif but differs in the pyrazole N1-substituent (2,4,6-trichlorophenyl vs. phenyl), which may further modulate potency [2].

Antitubercular InhA inhibition Mycobacterium tuberculosis

Recommended Research Application Scenarios for N-(4-Chlorophenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea (CAS 956370-74-4)


Anti-Tubercular Drug Discovery: Expansion of Pyrazolyl-Urea InhA Inhibitor SAR with a Distinct N1-Aryl Substitution

The target compound is best positioned as a structural diversity element for medicinal chemistry teams building on the Shaaban et al. (2024) pyrazolyl-urea InhA-VEGFR dual inhibitor series [1]. Its defining differentiation—the 2,4,6-trichlorophenyl group at the pyrazole N1 position—is absent from all 21 compounds in that published series, which uniformly employed N1-phenyl substitution. Procurement of this compound enables direct head-to-head comparison of the N1-(2,4,6-trichlorophenyl) modification on anti-tubercular potency, VEGFR-2 selectivity, and physicochemical properties against the published N1-phenyl benchmark compounds. The elevated lipophilicity (XLogP3 = 6.6) and additional chlorine atoms suggest this compound may occupy hydrophobic sub-pockets differently than the reference compounds [2].

Kinase Inhibitor Screening: Evaluation of Halogen-Enriched Pyrazolyl-Ureas Against Kinase Panels

Pyrazolyl-ureas are established kinase inhibitor scaffolds with reported activity against Src, p38-MAPK, TrKA, and VEGFR-2 [3]. The target compound's four-chlorine architecture and low TPSA (59 Ų) make it a suitable candidate for broad kinase selectivity profiling, particularly for targets with hydrophobic adenine-binding pockets [2]. Compared to the unsubstituted phenyl analog, the 4-chlorophenyl moiety may engage in halogen bonding with backbone carbonyls in the kinase hinge region, a well-precedented interaction that can enhance both potency and selectivity. Researchers screening this compound against kinase panels should include the unsubstituted phenyl analog (CAS 477713-89-6) as a comparator to isolate the contribution of the 4-chloro substituent to any observed activity.

Cellular Permeability and CNS Exposure Assessment: Use as a Low-TPSA Probe in Membrane Penetration Assays

With a TPSA of 59 Ų—below the generally accepted threshold of 60–70 Ų for favorable CNS penetration—and a high XLogP3 of 6.6, the target compound is well-suited as a tool for assessing passive membrane permeability in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayers [2]. Its property profile predicts high passive permeability but also high non-specific tissue binding due to lipophilicity. For groups studying the permeability-lipophilicity trade-off within the pyrazolyl-urea chemotype, this compound provides an extreme data point at the high-lipophilicity, low-TPSA end of the spectrum, complementing more polar analogs that may have limited membrane penetration.

Fragment-Based and Structure-Guided Design: Use as a Crystallographic or Biophysical Probe for Urea-Mediated Protein-Ligand Interactions

The urea moiety in pyrazolyl-ureas is a well-characterized pharmacophore that can engage in bidentate hydrogen bonding with protein targets, as demonstrated by molecular docking and dynamics simulations in the InhA and VEGFR-2 systems [1]. The target compound's 4-chlorophenyl and 2,4,6-trichlorophenyl substituents provide strong anomalous scattering signals for X-ray crystallography (chlorine K-edge), facilitating unambiguous placement in electron density maps during protein-ligand co-crystallization studies. This makes the compound a practical choice for structural biology groups seeking to resolve binding modes of diaryl-pyrazolyl-ureas.

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